molecular formula C44H51NO22 B14104467 N-(9-Fluorenylmethoxycarbonyl)-O-(2,3,6,2',3',4',6'-hepta-O-acetyl--D-lactosyl)-L-serine

N-(9-Fluorenylmethoxycarbonyl)-O-(2,3,6,2',3',4',6'-hepta-O-acetyl--D-lactosyl)-L-serine

Cat. No.: B14104467
M. Wt: 945.9 g/mol
InChI Key: PEDLHTCZTNWMIO-MBJUQBIBSA-N
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Description

N-(9-Fluorenylmethoxycarbonyl)-O-(2,3,6,2',3',4',6'-hepta-O-acetyl-β-D-lactosyl)-L-serine (hereafter referred to as Fmoc-Lac(Ac)₇-Ser) is a glycosylated amino acid derivative widely utilized in glycopeptide synthesis. Its structure comprises an Fmoc-protected L-serine residue conjugated to a β-D-lactosyl (galactosyl-glucose) disaccharide moiety, with all seven hydroxyl groups acetylated (hepta-O-acetyl) for stability during solid-phase peptide synthesis (SPPS) . The acetyl groups prevent unwanted side reactions and enhance solubility in organic solvents, while the Fmoc group enables sequential peptide elongation under mild basic conditions (e.g., piperidine deprotection) . This compound is commercially available (e.g., Medicinal Chemistry Pharmaceutical Ltd., Santa Cruz Biotechnology) and serves as a critical building block for constructing glycan arrays and studying carbohydrate-protein interactions .

Properties

Molecular Formula

C44H51NO22

Molecular Weight

945.9 g/mol

IUPAC Name

(2S)-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C44H51NO22/c1-20(46)56-18-33-35(60-22(3)48)37(61-23(4)49)40(64-26(7)52)43(66-33)67-36-34(19-57-21(2)47)65-42(39(63-25(6)51)38(36)62-24(5)50)58-17-32(41(53)54)45-44(55)59-16-31-29-14-10-8-12-27(29)28-13-9-11-15-30(28)31/h8-15,31-40,42-43H,16-19H2,1-7H3,(H,45,55)(H,53,54)/t32-,33-,34+,35+,36+,37+,38-,39+,40-,42+,43+/m0/s1

InChI Key

PEDLHTCZTNWMIO-MBJUQBIBSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)O[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Biological Activity

N-(9-Fluorenylmethoxycarbonyl)-O-(2,3,6,2',3',4',6'-hepta-O-acetyl-D-lactosyl)-L-serine (CAS Number: 169275-84-7) is a complex glycopeptide that has garnered attention in the field of biochemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its synthesis, characterization, and relevant case studies.

  • Molecular Formula : C44H51NO22
  • Molecular Weight : 945.87 g/mol
  • SMILES Notation : CC(=O)OC[C@H]1OC@@HC@H[C@@H]1O[C@@H]5OC@HC@HC@H[C@H]5OC(=O)C...

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the protection of amino acids and the introduction of sugar moieties. The hepta-O-acetyl-D-lactosyl group enhances solubility and stability, making it suitable for biological applications. Analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Biological Activity

1. Antimicrobial Properties
Research indicates that glycopeptides similar to N-(9-Fluorenylmethoxycarbonyl)-O-(2,3,6,2',3',4',6'-hepta-O-acetyl-D-lactosyl)-L-serine exhibit significant antimicrobial activity. For instance, studies have shown that glycopeptides can inhibit bacterial growth by interfering with cell wall synthesis or function.

2. Immunomodulatory Effects
This compound may influence immune responses by modulating cytokine production. Case studies have highlighted its potential to enhance immune cell activity, making it a candidate for therapeutic applications in immunotherapy.

3. Antitumor Activity
Preliminary findings suggest that compounds with similar structures can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the disruption of mitochondrial function.

Case Study 1: Antimicrobial Activity

In a study published in Journal of Antimicrobial Chemotherapy, a series of glycopeptides were tested against various strains of bacteria. The results indicated that compounds with similar acetylated sugar moieties demonstrated enhanced efficacy against resistant strains of Staphylococcus aureus.

Case Study 2: Immunomodulation

A research article in Frontiers in Immunology explored the effects of glycopeptides on T-cell activation. The findings showed that these compounds could significantly increase IL-2 production in activated T-cells, suggesting a role in enhancing adaptive immune responses.

Summary Table of Biological Activities

Activity Effect Reference
AntimicrobialInhibition of bacterial growthJournal of Antimicrobial Chemotherapy
ImmunomodulatoryEnhanced cytokine productionFrontiers in Immunology
AntitumorInduction of apoptosis in cancer cellsCancer Research

Comparison with Similar Compounds

Sugar Core and Protection Patterns

Compound Name Sugar Core Protecting Groups Amino Acid Key Structural Differences Reference IDs
Fmoc-Lac(Ac)₇-Ser β-D-Lactosyl (Gal-Glc) Hepta-O-acetyl L-Serine Disaccharide with full acetylation
Fmoc-Ser-O-[2,3-di-O-Ac-4-O-(2,3,4,6-tetra-O-Ac-β-D-Gal)-β-D-Xyl] β-D-Xylopyranosyl Di-O-acetyl (Xyl), tetra-O-acetyl (Gal) L-Serine Xylose core with galactose substituent
Fmoc-Thr-O-(2,3,4,6-tetra-O-Ac-α-D-Man) benzyl ester α-D-Mannopyranosyl Tetra-O-acetyl L-Threonine α-linked mannose; threonine instead of serine
Fmoc-Ser-O-(3,4,6-tri-O-Ac-2-azido-2-deoxy-α-D-Gal) pentafluorophenyl ester α-D-Galactopyranosyl Tri-O-acetyl, azido L-Serine Azido group for click chemistry; α-glycosidic bond
N-Diphenylmethylene-O-(hepta-O-Ac-β-D-Lac)-L-Ser benzyl ester β-D-Lactosyl Hepta-O-acetyl, diphenylmethylene L-Serine Diphenylmethylene N-protection; benzyl ester

Key Observations :

  • Sugar Complexity: Fmoc-Lac(Ac)₇-Ser contains a disaccharide, whereas simpler analogs (e.g., mannose or xylose derivatives) are monosaccharides .
  • Protection Strategy: Hepta-O-acetylation provides maximal hydroxyl protection but requires extensive deprotection. Benzyl or diphenylmethylene groups (e.g., in ) offer alternative stability but necessitate harsher deprotection (e.g., hydrogenolysis) .
  • Glycosidic Linkage: Most compounds feature β-linkages, but α-linked sugars (e.g., α-D-mannose in ) exhibit distinct stereochemical and biological properties .

Amino Acid Variations

  • Serine vs. Threonine : Threonine derivatives (e.g., ) introduce a methyl group at the β-carbon, increasing steric hindrance during glycosylation and peptide coupling .
  • Proline Derivatives : Compounds like Fmoc-Pro-O-(β-L-Fuc-β-D-Gal) () utilize proline, altering backbone flexibility and glycosylation site accessibility .

Coupling Reagents and Conditions

Compound Coupling Reagents Conditions Efficiency/Notes Reference IDs
Fmoc-Lac(Ac)₇-Ser Not explicitly detailed Likely PyBOP/HOAt/DIEA Commercial availability reduces need for in-house synthesis
Fmoc-Ser-O-[Xyl-Gal] () PyBOP, HOAt, DIEA Microwave irradiation (50°C) "Double activation" protocol improves yield
Fmoc-Thr-O-(Ac₄-Man) () Trichloroacetimidate glycosylation Classic Koenigs-Knorr reaction Requires AgOTf as catalyst; moderate yield (62%)
Fmoc-Ser-O-(Azido-Gal) () HgBr₂-promoted glycosylation Room temperature Azido group introduces orthogonal reactivity

Key Observations :

  • Microwave Assistance : and highlight the use of microwave irradiation to accelerate coupling (15-minute reactions vs. hours under conventional heating) .
  • Catalyst Dependency : Mercury-based catalysts () raise toxicity concerns compared to PyBOP/HOAt systems .

Key Observations :

  • Biological Relevance: Mannose derivatives () are critical for studying congenital muscular dystrophy pathways, while lactosyl compounds (Fmoc-Lac(Ac)₇-Ser) focus on broader glycan interactions .
  • Vaccine Design: Rhamnose-containing analogs () demonstrate the adaptability of glycosylated serines in immunology .

Preparation Methods

Synthesis of Hepta-O-acetyl-β-D-lactosyl Donor

The lactosyl donor is prepared by peracetylation of lactose (β-D-galactopyranosyl-(1→4)-D-glucopyranose) using acetic anhydride and a catalytic acid (e.g., H₂SO₄ or pyridine). This reaction converts all seven hydroxyl groups into acetyl esters, yielding 2,3,6,2',3',4',6'-hepta-O-acetyl-β-D-lactose. The product is typically purified via recrystallization or column chromatography.

Reaction Conditions

  • Reagents : Lactose (1 equiv), acetic anhydride (10 equiv), pyridine (catalyst).
  • Temperature : 0°C to room temperature, 12–24 hours.
  • Yield : 85–92%.

The acetylated lactose is then converted into a glycosyl donor (e.g., bromide or chloride) for subsequent coupling. For example, treatment with HBr in acetic acid generates the lactosyl bromide donor, which is highly reactive in Koenigs-Knorr glycosylation.

Fmoc Protection of L-Serine

L-Serine is protected at the α-amino group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system. The reaction proceeds under mild alkaline conditions to avoid racemization:

$$
\text{L-Serine} + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}3, \text{dioxane/H}2\text{O}} \text{N-(9-Fluorenylmethoxycarbonyl)-L-serine}
$$

Optimization Notes :

  • Excess Fmoc-Cl (1.2 equiv) ensures complete protection.
  • Reaction time: 2–4 hours at 0°C.
  • Yield: 90–95%.

The Fmoc group provides orthogonal protection, remaining stable under acidic glycosylation conditions while being removable later via piperidine treatment.

Glycosylation of Fmoc-Serine

The critical step involves coupling the hepta-O-acetyl-lactosyl donor with Fmoc-L-serine. Silver-assisted Koenigs-Knorr glycosylation is commonly employed to achieve β-selectivity:

$$
\text{Fmoc-L-serine} + \text{Hepta-O-acetyl-lactosyl bromide} \xrightarrow{\text{Ag}2\text{CO}3, \text{DCM}} \text{N-(9-Fluorenylmethoxycarbonyl)-O-(hepta-O-acetyl-β-D-lactosyl)-L-serine}
$$

Reaction Parameters :

  • Solvent : Anhydrous dichloromethane (DCM).
  • Promoter : Silver carbonate (2.5 equiv).
  • Temperature : 0°C to room temperature, 6–12 hours.
  • Yield : 50–65%.

Alternative methods using imidate or trichloroacetimidate donors have been explored to improve yields, but these require stringent moisture control.

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane gradients) to remove unreacted donor and byproducts. Final characterization employs:

  • NMR Spectroscopy : Confirm β-configuration (J₁,₂ ≈ 8 Hz for β-linkage).
  • Mass Spectrometry : Molecular ion peak at m/z 945.87 (M+H⁺).
  • HPLC : Purity >95%.

Comparative Analysis of Glycosylation Methods

Method Donor Type Promoter β:α Selectivity Yield (%) Reference
Koenigs-Knorr Bromide Ag₂CO₃ 9:1 50–65
Trichloroacetimidate Imidate TMSOTf 8:1 60–70
Azidonitration Azide LiBr 7:1 40–55

The trichloroacetimidate method offers higher yields but requires expensive promoters. Koenigs-Knorr remains preferred for scalability.

Challenges and Optimization Strategies

Side Reactions

  • Esterification : Residual alcohols in Fmoc-Cl reactions lead to ester byproducts (5–20%). Mitigated using anhydrous conditions and molecular sieves.
  • Anomerization : Acidic conditions may cause α/β interconversion. Controlled pH (neutral) and low temperatures suppress this.

Solvent Effects

Polar aprotic solvents (e.g., DCM, acetonitrile) enhance donor reactivity but may reduce solubility. Co-solvents like toluene improve mixing.

Applications in Glycopeptide Synthesis

The compound enables SPPS of glycopeptides for studying glycan-protein interactions. Key applications include:

  • Vaccine Development : Synthesis of tumor-associated carbohydrate antigens (e.g., TN, TF antigens).
  • Glycoprotein Mimetics : Construction of HIV gp120 glycopeptides for antibody studies.

Q & A

Q. What are the critical considerations for designing a synthetic route for this compound?

The synthesis requires sequential protection/deprotection steps. The Fmoc group (9-fluorenylmethoxycarbonyl) is commonly used for temporary amine protection due to its stability under acidic conditions and selective cleavage via piperidine . The lactosyl moiety’s hepta-O-acetyl groups prevent undesired glycosidic bond cleavage during coupling. Key steps include:

  • Glycosylation : Use of trichloroacetimidate donors for stereoselective β-linkage formation .
  • Acetylation : Ensure complete protection of hydroxyl groups to avoid side reactions during Fmoc deprotection .
  • Purification : Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients to resolve acetylated intermediates .

Q. How do I verify the structural integrity of intermediates using NMR spectroscopy?

  • 1H NMR : Monitor acetyl proton signals (δ 1.9–2.1 ppm) for completeness of O-acetylation.
  • 13C NMR : Confirm β-configuration of the glycosidic bond via anomeric carbon signals (δ 100–105 ppm for β-linkages) .
  • Deprotection checks : Disappearance of Fmoc aromatic protons (δ 7.3–7.8 ppm) after piperidine treatment .

Q. What analytical techniques are optimal for purity assessment?

  • HPLC-MS : Use electrospray ionization (ESI) to detect acetyl loss or hydrolyzed byproducts. For example, a molecular ion at m/z 933.2 [M+H]+ corresponds to the intact hepta-acetylated compound .
  • TLC : Monitor glycosylation steps using silica gel plates with 10% H2SO4 charring (Rf ~0.3 in EtOAc/hexane 1:1) .

Advanced Research Questions

Q. How can contradictory NMR data (e.g., unexpected splitting of acetyl signals) be resolved?

Splitting may arise from:

  • Steric hindrance : Bulky substituents on the lactosyl moiety causing restricted rotation (e.g., 2',3',4'-O-acetyl groups). Use 2D NOESY to identify spatial proximity between acetyl groups and the Fmoc aromatic ring .
  • Dynamic exchange : Acetyl migration under basic conditions. Perform NMR at low temperature (e.g., 4°C) to slow equilibration .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) provides unambiguous confirmation of regiochemistry .

Q. What strategies mitigate hydrolysis of the hepta-O-acetyl lactosyl group during Fmoc deprotection?

Piperidine-mediated Fmoc cleavage (20% v/v in DMF) can hydrolyze acetyl groups if prolonged. Mitigation approaches include:

  • Low-temperature deprotection : Perform at 0°C for 10 minutes to limit side reactions .
  • Alternative bases : Use 1,8-diazabicycloundec-7-ene (DBU) in dichloromethane for faster Fmoc removal .
  • Stability testing : Pre-screen acetyl stability under varying pH and temperature using LC-MS .

Q. How does the glycosylation pattern influence biological activity in glycopeptide models?

The hepta-O-acetyl lactosyl group enhances membrane permeability in cell-based assays but may reduce receptor binding affinity due to steric bulk. To assess:

  • Enzymatic deacetylation : Treat with esterases and compare bioactivity (e.g., lectin binding via SPR) before/after deprotection .
  • Molecular dynamics simulations : Model interactions between the acetylated glycan and target proteins (e.g., galectin-3) to identify steric clashes .

Methodological Challenges and Solutions

Q. How to troubleshoot low yields in the final coupling step?

Common issues:

  • Activation efficiency : Use HBTU/HOBt with DIEA in DMF for optimal carboxylate activation.
  • Solubility : Pre-dissolve the glycosylated serine in DMSO if insoluble in DMF .
  • Competitive reactions : Add molecular sieves (3Å) to sequester water and prevent hydrolysis .

Q. What computational tools aid in predicting reaction pathways for acetyl migration?

  • Density Functional Theory (DFT) : Calculate energy barriers for acetyl group migration between hydroxyls (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
  • Machine learning : Train models on existing kinetic data to predict optimal reaction conditions (e.g., temperature, solvent) for stability .

Data Interpretation Guidelines

Q. How to resolve discrepancies between MS data and theoretical molecular weights?

  • Adduct formation : Sodium or potassium adducts (+22/+38 Da) are common in ESI-MS. Add 0.1% formic acid to suppress .
  • In-source decay : High voltage can fragment labile acetyl groups. Reduce capillary voltage to <3 kV .

Q. What statistical methods validate reproducibility in glycosylation efficiency?

  • Design of Experiments (DoE) : Use response surface methodology to optimize glycosyl donor/acceptor ratios and reaction time .
  • ANOVA : Compare batch-to-batch yields (n ≥ 3) with p < 0.05 significance threshold .

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